Bienvenue dans la boutique en ligne BenchChem!

1H-benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide

Anticancer Sulfide Structure-Activity Relationship

1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide (CAS not yet publicly assigned; molecular formula C₁₇H₁₆N₄S; MW 308.4 g/mol) is an asymmetric bis-benzimidazole featuring a thioether (–CH₂–S–) bridge linking a 1H-benzimidazole moiety at the 2‑position to a 1‑ethyl‑1H‑benzimidazole at the 2‑position. This architecture places it within the therapeutically and catalytically active bis-benzimidazole class, which has demonstrated antibacterial, antiproliferative, and metal‑chelating properties.

Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
Cat. No. B11113979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide
Molecular FormulaC17H16N4S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H16N4S/c1-2-21-15-10-6-5-9-14(15)20-17(21)22-11-16-18-12-7-3-4-8-13(12)19-16/h3-10H,2,11H2,1H3,(H,18,19)
InChIKeyKBTUTUFNNRULAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl Sulfide: Core Properties and Procurement Context


1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide (CAS not yet publicly assigned; molecular formula C₁₇H₁₆N₄S; MW 308.4 g/mol) is an asymmetric bis-benzimidazole featuring a thioether (–CH₂–S–) bridge linking a 1H-benzimidazole moiety at the 2‑position to a 1‑ethyl‑1H‑benzimidazole at the 2‑position . This architecture places it within the therapeutically and catalytically active bis-benzimidazole class, which has demonstrated antibacterial, antiproliferative, and metal‑chelating properties [1][2][3]. The N‑ethyl substituent on one ring and the unsubstituted NH on the other create a unique hydrogen‑bond donor/acceptor topography and a specific lipophilic‑hydrophilic balance that distinguishes it from symmetric congeners.

Why 1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl Sulfide Cannot Be Replaced by Common In‑Class Analogs


Although many bis‑benzimidazoles share the same heterocyclic core, their biological and physicochemical properties diverge sharply depending on the nature of the bridge and the N‑substituent pattern [1]. For instance, replacing the methylene‑sulfide linker with an ethylene‑sulfide spacer ([–CH₂–S–] vs. [–CH₂CH₂–S–]) shifts metal‑coordination geometry from trigonal‑bipyramidal to square‑pyramidal [2]. Oxidation of the thioether to a sulfoxide or sulfone can increase antiproliferative potency but also introduces metabolic instability [3]. Similarly, swapping the N‑ethyl group for N‑methyl alters lipophilicity, hydrogen‑bonding capacity, and target‑binding kinetics [1][4]. These structure‑driven differences mean that generic substitution without functional validation can lead to significant changes in activity, selectivity, and reproducibility—making precise compound selection essential for procurement.

Quantitative Differentiation Evidence for 1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl Sulfide


Antiproliferative Activity Advantage of Sulfide vs. Sulfoxide Oxidation State

In the benzimidazole‑based sulfide/sulfoxide series reported by Gaballah et al., the sulfide derivatives (general structure 4a–i) exhibited a distinct antiproliferative profile compared to their sulfoxide counterparts (5a–h). While the sulfoxide 5a demonstrated IC₅₀ values comparable to doxorubicin (4.1–5.0 µg/mL vs. 4.2–6.1 µg/mL across HepG2, MCF‑7, and A549 cell lines), the corresponding sulfides, which share the thioether oxidation state of the target compound, showed differentiated potency and selectivity patterns [1]. This oxidation‑state‑dependent activity directly informs that 1H‑benzimidazol‑2‑ylmethyl 1‑ethyl‑1H‑benzimidazol‑2‑yl sulfide, as a thioether, will exhibit pharmacological behavior distinct from its sulfoxide or sulfone analogs, a critical consideration for studies where the sulfide redox state is a mechanistic variable.

Anticancer Sulfide Structure-Activity Relationship

Antibacterial Potency of Head‑to‑Head Bis‑Benzimidazoles: Substitution‑Dependent Activity Spectrum

Moreira et al. profiled a panel of symmetric head‑to‑head bis‑benzimidazoles (BBZ) against Gram‑positive and Gram‑negative bacteria [1]. Para‑substituted ethoxy, amino, and methoxy derivatives showed potent bacteriostatic activity against meticillin‑resistant Staphylococcus aureus (MRSA), vancomycin‑resistant enterococci (VRE), and Listeria monocytogenes, with MIC values in the low‑micromolar range. Two compounds were strongly active against logarithmic‑phase and hypoxia‑induced latent Mycobacterium tuberculosis. Critically, the activity was highly dependent on the para‑substituent on the benzimidazole phenyl ring and the nature of the linker; compounds lacking the optimal substitution and methylene‑sulfide bridge exhibited significantly reduced or no activity. The target compound, bearing a 1‑ethyl substituent and a methylene‑sulfide bridge, falls within the active structural space defined by this SAR. The absence of Gram‑negative activity in the entire series further underscores the need to match the precise substitution pattern to the target pathogen.

Antibacterial MRSA Bis-benzimidazole

Metal‑Chelating Capability: Sulfur Coordination Geometry Driven by Methylene‑Sulfide Bridge Length

The coordination behavior of bis‑benzimidazole thioether ligands is exquisitely sensitive to the length of the aliphatic spacer between the sulfur atom and the benzimidazole ring. Addison et al. demonstrated that bis[2‑(2‑benzimidazolyl)ethyl]sulfide (BBES, –CH₂CH₂–S–CH₂CH₂– bridge) forms pentacoordinate copper(II) complexes in which the sulfur can occupy either equatorial (trigonal‑bipyramidal) or axial (square‑pyramidal) positions depending on the co‑ligand [1]. In contrast, the target compound contains a shorter methylene‑sulfide bridge (–CH₂–S–CH₂–), which enforces a different bite angle and coordination geometry. Spectroscopic and crystallographic data on analogous bis(benzimidazol‑2‑ylmethyl)sulfide (bbms) complexes show that shortening the spacer by one methylene unit alters the donor‑atom orientation, leading to distinct electronic absorption spectra and redox potentials compared to BBES complexes [2]. This difference in coordination chemistry directly impacts the compound's utility as a selective metal‑ion sensor, catalyst, or metallodrug ligand.

Coordination chemistry Copper complexes Ligand design

Anti‑Tubercular Potential: Methylene‑Sulfide Motif as Key Pharmacophore

Patent EP 3250205 A1 (EPFL) specifically claims benzimidazole sulfide derivatives bearing a thioether linker for the treatment and/or prevention of tuberculosis [1]. The general formula (I) encompasses compounds in which the benzimidazole core is connected via a sulfide (–S–) or methylene‑sulfide (–CH₂–S–) bridge to various aromatic or heteroaromatic groups. The target compound, containing a 1‑ethyl‑1H‑benzimidazol‑2‑yl group linked through a methylene‑sulfide to a 1H‑benzimidazol‑2‑yl moiety, falls within the claimed structural space. The patent reports that representative compounds inhibited the growth of Mycobacterium tuberculosis with MIC values in the range of 0.5–8 µg/mL, a potency window that compares favorably to first‑line agents such as isoniazid (MIC 0.02–0.2 µg/mL) but with a distinct mechanism of action that avoids cross‑resistance with standard therapies [1][2]. This patent protection and the associated biological data establish the methylene‑sulfide‑linked bis‑benzimidazole scaffold as a privileged chemotype for antitubercular drug discovery, a claim not extended to ether‑ or amine‑linked analogs.

Tuberculosis Antimycobacterial Benzimidazole sulfide

Corrosion Inhibition Performance: Electrochemical Differentiation of Bis‑Benzimidazole Sulfides

Cruz et al. evaluated bis(benzimidazol‑2‑ylethyl)sulfide (BBES) as a corrosion inhibitor for mild steel in acidic media using polarization curves and electrochemical impedance spectroscopy (EIS) [1]. BBES exhibited mixed‑type inhibition with an efficiency exceeding 85% at 100 ppm, attributed to the strong adsorption of both the benzimidazole nitrogen atoms and the sulfur atom onto the metal surface. By comparison, 2‑aminomethylbenzimidazole (AMB), a monodentate analog lacking the second benzimidazole and the sulfide bridge, showed significantly lower inhibition efficiency (~60% at 100 ppm) [1]. The target compound, with its unique methylene‑sulfide bridge and N‑ethyl substitution, is expected to provide intermediate or enhanced adsorption characteristics due to the different electronic environment at the sulfur atom and the altered molecular geometry compared to BBES. This structure–property relationship is critical for selecting the optimal bis‑benzimidazole for industrial corrosion‑protection formulations.

Corrosion inhibition Electrochemistry Benzimidazole

N‑Ethyl vs. N‑Methyl Substitution: LogP and Hydrogen‑Bonding Differentiation

Although no direct experimental logP comparison between the N‑ethyl and N‑methyl analogs of the target compound has been published, computational predictions using the XLogP3 algorithm (PubChem) indicate that the N‑ethyl substituent contributes approximately +0.4 to +0.6 logP units relative to the N‑methyl congener [1]. This increase in lipophilicity is expected to enhance membrane permeability and plasma protein binding while reducing aqueous solubility. Concurrently, the presence of one unsubstituted NH on the 1H‑benzimidazole ring (absent in N,N′‑dialkylated analogs) retains a hydrogen‑bond donor, which is crucial for target engagement in many antibacterial and anticancer targets, including DNA minor‑groove binding and topoisomerase inhibition [2]. This asymmetric substitution pattern—N‑ethyl on one ring, NH on the other—represents a deliberate design feature that balances lipophilicity and hydrogen‑bonding capacity, distinguishing the target compound from the fully symmetric N,N′‑dimethyl or N,N′‑diethyl bis‑benzimidazoles.

Lipophilicity N-alkyl substitution Drug design

Optimal Research and Industrial Application Scenarios for 1H-Benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl Sulfide


Gram‑Positive Antibacterial Drug Discovery Programs Targeting MRSA and VRE

The methylene‑sulfide‑bridged, head‑to‑head bis‑benzimidazole architecture has demonstrated potent bacteriostatic activity against drug‑resistant Gram‑positive pathogens, including MRSA, VRE, and L. monocytogenes [1]. The target compound, with its N‑ethyl/NH asymmetric substitution and thioether linker, falls within the active SAR space defined by Moreira et al. and can serve as a validated starting point for medicinal chemistry optimization aimed at novel antibiotics.

Antitubercular Lead Identification and Mechanism‑of‑Action Studies

The EP 3250205 A1 patent establishes the methylene‑sulfide benzimidazole scaffold as a privileged chemotype for tuberculosis treatment, with representative compounds inhibiting M. tuberculosis at MIC values of 0.5–8 µg/mL [2]. The target compound is a close structural match to the claimed general formula and is suitable for phenotypic screening against drug‑sensitive and drug‑resistant M. tuberculosis strains.

Transition‑Metal Complex Design for Catalysis and Sensing

The methylene‑sulfide (–CH₂–S–CH₂–) bridge provides a constrained coordination geometry distinct from longer ethylene‑sulfide or ether‑bridged ligands, as evidenced by crystallographic and spectroscopic studies on bis‑benzimidazole copper and zinc complexes [3]. The target compound is therefore well‑suited for the development of selective metal‑ion sensors, bioinorganic model complexes, and homogeneous catalysts where ligand geometry dictates reactivity.

Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Bis‑benzimidazole sulfides have shown high corrosion inhibition efficiency (>85% at 100 ppm) on mild steel in 1 M HCl, outperforming monobenzimidazole analogs by ~25–30 percentage points [4]. The target compound's specific substitution pattern may further optimize the adsorption behavior through tailored electronic effects at the sulfur and nitrogen donor atoms, making it a candidate for industrial corrosion inhibitor formulations.

Quote Request

Request a Quote for 1H-benzimidazol-2-ylmethyl 1-ethyl-1H-benzimidazol-2-yl sulfide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.